molecular formula C16H12O6 B10990706 Methyl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Methyl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Cat. No.: B10990706
M. Wt: 300.26 g/mol
InChI Key: NDEJNBBOSCMAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE is a complex organic compound that belongs to the class of benzofuran derivatives. . The compound features a benzofuran moiety linked to a furan ring through an ester linkage, making it a unique structure with potential for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs .

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and furan moieties allow it to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

methyl 2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetate

InChI

InChI=1S/C16H12O6/c1-19-15(17)9-21-10-4-5-13-11(7-10)12(8-22-13)16(18)14-3-2-6-20-14/h2-8H,9H2,1H3

InChI Key

NDEJNBBOSCMAJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.